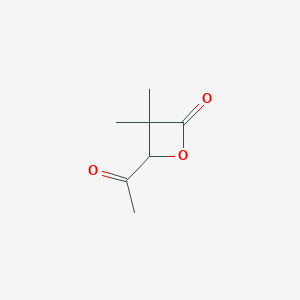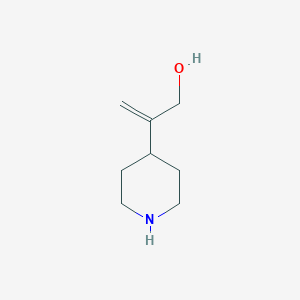
(R)-4-Isopropylcyclohex-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Isopropylcyclohex-2-enone is an organic compound characterized by a cyclohexene ring with an isopropyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isopropylcyclohex-2-enone typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone.
Dehydrogenation: The cyclohexane ring is then dehydrogenated to form the cyclohexene structure. This can be done using reagents like selenium dioxide or palladium on carbon under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of ®-4-Isopropylcyclohex-2-enone may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: ®-4-Isopropylcyclohex-2-enone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Wissenschaftliche Forschungsanwendungen
(R)-4-Isopropylcyclohex-2-enon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und schmerzlindernde Wirkungen.
Industrie: Wird aufgrund seines einzigartigen Aromas bei der Herstellung von Duftstoffen und Aromastoffen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (R)-4-Isopropylcyclohex-2-enon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Ketongruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden und deren Aktivität beeinflussen. Die Isopropylgruppe kann die Lipophilie der Verbindung erhöhen und so ihren Durchgang durch biologische Membranen und die Wechselwirkung mit intrazellulären Zielstrukturen erleichtern.
Ähnliche Verbindungen:
Cyclohexanon: Fehlt die Isopropylgruppe und weist eine andere Reaktivität auf.
4-Isopropylcyclohexanol: Die reduzierte Form von (R)-4-Isopropylcyclohex-2-enon.
Cyclohexen: Fehlt die Ketonfunktionsgruppe.
Einzigartigkeit: (R)-4-Isopropylcyclohex-2-enon ist aufgrund des Vorhandenseins sowohl der Isopropylgruppe als auch der Ketonfunktionsgruppe an einem Cyclohexenring einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften und Reaktivität, die es in verschiedenen synthetischen und Forschungsanwendungen wertvoll machen.
Wirkmechanismus
The mechanism of action of ®-4-Isopropylcyclohex-2-enone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: Lacks the isopropyl group and has different reactivity.
4-Isopropylcyclohexanol: The reduced form of ®-4-Isopropylcyclohex-2-enone.
Cyclohexene: Lacks the ketone functional group.
Uniqueness: ®-4-Isopropylcyclohex-2-enone is unique due to the presence of both the isopropyl group and the ketone functional group on a cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
2158-59-0 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(4R)-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
AANMVENRNJYEMK-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)[C@H]1CCC(=O)C=C1 |
Kanonische SMILES |
CC(C)C1CCC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



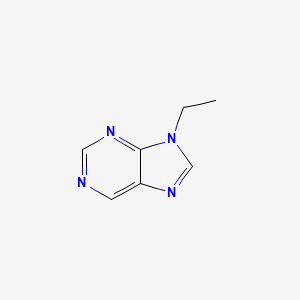

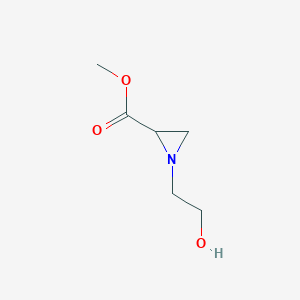
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]](/img/structure/B11921706.png)
![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)
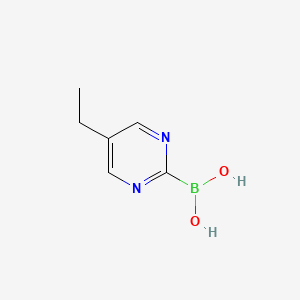
![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
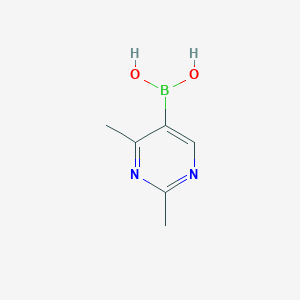
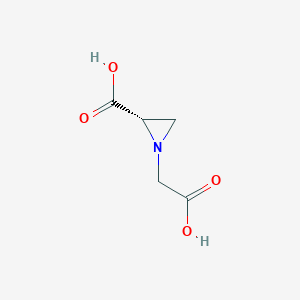
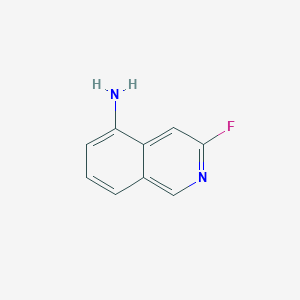
![3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11921749.png)
